molecular formula C15H21ClN2O4S B2812028 2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235638-87-5

2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2812028
CAS No.: 1235638-87-5
M. Wt: 360.85
InChI Key: TWFYHSGFNBPUMI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a piperidine ring, and a methylsulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Piperidine derivative synthesis: The piperidine ring is synthesized by reacting a suitable piperidine precursor with a methylsulfonylating agent.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives without the sulfonyl group.

    Substitution: Various substituted chlorophenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and chlorophenoxy group are likely involved in binding interactions, while the methylsulfonyl group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
  • 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
  • 2-(4-methylphenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-23(20,21)18-8-6-12(7-9-18)10-17-15(19)11-22-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFYHSGFNBPUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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